Ethyl 2-phenylpropionate

Description

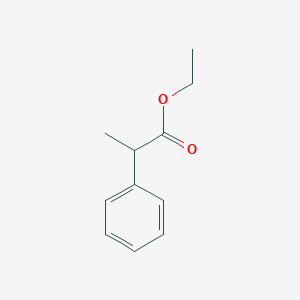

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUVIKZNQWNGIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862976 | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-99-8 | |

| Record name | Ethyl 2-phenylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2510-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-phenylpropanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-phenylpropionate chemical structure and properties

An In-Depth Technical Guide to Ethyl 2-Phenylpropionate

Abstract

This compound, also known as ethyl hydratropate, is an ester of significant interest in both academic and industrial settings. Its utility spans from being a key component in fragrance and flavor formulations to serving as a crucial building block in the synthesis of more complex organic molecules. This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and spectroscopic profile. Furthermore, it details a standard laboratory-scale synthesis via Fischer esterification, including an exploration of the reaction mechanism and a step-by-step protocol. The guide concludes with a discussion on the compound's reactivity, applications, and essential safety protocols, tailored for professionals in research and development.

Chemical Structure and Stereochemistry

This compound is a chiral molecule possessing a stereocenter at the second carbon (C2) of the propionate chain, the carbon atom to which the phenyl group is attached. This chirality means it exists as a pair of enantiomers: (S)-ethyl 2-phenylpropionate and (R)-ethyl 2-phenylpropionate.

The presence of this chiral center is of paramount importance, particularly in the pharmaceutical industry. The parent acid, 2-phenylpropionic acid, is the foundational structure for the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). In these drugs, the pharmacological activity is often predominantly associated with the (S)-enantiomer. Consequently, the enantioselective synthesis and analysis of derivatives like this compound are critical areas of research.

Below is a diagram illustrating the molecular structure.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is fundamental for its application in research and development. The properties of this compound are summarized below.

Physical Properties

The key physical properties for this compound are consolidated in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 2510-99-8 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 122 °C at 20 mmHg | [3] |

| Density | ~1.012 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [3] |

| Refractive Index | ~1.49 | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment. The characteristic spectral data for this compound are detailed below.

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum is characterized by several key absorption bands.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2900 | Strong | Aliphatic C-H Stretch |

| ~1735 | Very Strong | C=O (Ester) Stretch |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C Bending |

| ~1250-1150 | Strong | C-O (Ester) Stretch |

| ~750, ~700 | Strong | Aromatic C-H Out-of-Plane Bending (Monosubstituted) |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality |

| ~7.30 | Multiplet | 5H | Ar-H | Protons on the aromatic ring. |

| ~4.10 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to the ester oxygen, split by the neighboring methyl group. |

| ~3.70 | Quartet (q) | 1H | Ph-CH (CH₃)- | Methine proton at the chiral center, split by the adjacent methyl group. |

| ~1.50 | Doublet (d) | 3H | Ph-CH(CH₃ )- | Methyl protons on the chiral center, split by the adjacent methine proton. |

| ~1.20 | Triplet (t) | 3H | -O-CH₂-CH₃ | Terminal methyl protons of the ethyl group, split by the adjacent methylene group. |

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Causality |

| ~174 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~140 | Aromatic Quaternary C | Aromatic carbon attached to the propionate side chain. |

| ~129 | Aromatic C H | Aromatic methine carbons (para and ortho). |

| ~128 | Aromatic C H | Aromatic methine carbon (meta). |

| ~61 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group, attached to oxygen. |

| ~45 | Ph-CH (CH₃)- | Methine carbon at the chiral center. |

| ~19 | Ph-CH(CH₃ )- | Methyl carbon attached to the chiral center. |

| ~14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group. |

2.2.3. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₆H₅CH(CH₃)]⁺ or [C₆H₅CO]⁺ | Base Peak . Loss of ethoxy radical (·OCH₂CH₃) or rearrangement. |

| 133 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation. |

Synthesis via Fischer Esterification

A common and direct method for preparing this compound is the Fischer esterification of 2-phenylpropionic acid with ethanol, using a strong acid catalyst.[5] This is a reversible condensation reaction.

Reaction Mechanism

The mechanism involves several key equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, activating the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack: A lone pair on the oxygen of the alcohol (ethanol) attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium toward the product side, an excess of one reactant (typically the less expensive alcohol) is used, or water is removed as it is formed, in accordance with Le Châtelier's principle.[5]

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for this synthesis.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylpropionic acid (1.0 eq), absolute ethanol (5.0-10.0 eq), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).[6]

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) if desired.

-

Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by distillation under reduced pressure to obtain pure this compound.[7]

Reactivity and Applications

Chemical Reactivity

This compound undergoes reactions typical of esters. It can be hydrolyzed back to 2-phenylpropionic acid and ethanol under either acidic or basic (saponification) conditions. The α-proton (the proton on C2) is weakly acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.

Applications

-

Fragrance and Flavors: The compound is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent in some food products due to its mild, fruity, and floral aroma.[8]

-

Organic Synthesis: It serves as a versatile intermediate in organic synthesis.[9] The ester group can be converted to other functional groups, making it a useful starting material for more complex molecules.

-

Pharmaceutical Research: As a derivative of a profen core structure, it is used in the development and synthesis of new anti-inflammatory agents and other biologically active compounds.

Safety and Handling

This compound requires careful handling in a laboratory setting.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In case of fire: Use alcohol-resistant foam, carbon dioxide, or dry powder for extinction.[4]

References

- National Institute of Standards and Technology. (n.d.). (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. In NIST Chemistry WebBook.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- University of California, Irvine. (n.d.). Fischer Esterification.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. In PubChem.

- University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 22: The Fischer Esterification.

- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.

- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Tables For Organic Structure Analysis.

- PubChemLite. (n.d.). This compound (C11H14O2).

- Massachusetts Institute of Technology. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual.

- ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Ethylphenylpropiolate. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. In NIST Chemistry WebBook.

- ResearchGate. (n.d.). IR (A1,B1,C1) and excess (A2,B2,C2) spectra of the ethyl...

- ChemBK. (n.d.). This compound.

- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Table of Characteristic Proton NMR Shifts.

Sources

- 1. scbt.com [scbt.com]

- 2. 2510-99-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [chembk.com]

- 4. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 2510-99-8 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-phenylpropionate (CAS 2510-99-8)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

Ethyl 2-phenylpropionate, also known as ethyl hydratropate, is an organic ester with the chemical formula C₁₁H₁₄O₂.[1] Identified by its CAS number 2510-99-8, this compound is a valuable molecule in various scientific and industrial domains.[2] While recognized for its pleasant, fruity, and honey-like aroma, which leads to its use in the fragrance and flavor industries, its utility extends significantly into the realm of organic synthesis.[3] For drug development professionals, understanding the synthesis, characterization, and handling of such chiral building blocks is paramount, as the 2-phenylpropionate moiety is a core structural feature in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive technical overview of its synthesis, analytical characterization, and safe handling, grounded in established chemical principles.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in a research setting. These parameters are critical for reaction monitoring, purification, and structural confirmation.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 2510-99-8 | [2][4] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Boiling Point | 230 °C @ 760 mmHg; 122 °C @ 20 mmHg | [2][5] |

| Density | ~1.012 - 1.025 g/cm³ | [2][5] |

| Refractive Index | ~1.490 - 1.496 @ 20 °C | [5] |

| Solubility | Soluble in alcohol, chloroform, and ethyl acetate; Insoluble in water | [2][4][5] |

| logP (o/w) | ~2.77 (estimated) | [4][5] |

| Flash Point | 93.3 °C (200 °F) |[5][6] |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a methine proton (quartet), a methyl group (doublet), and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and propionate fragments. |

| IR Spectroscopy | Strong C=O stretching vibration (~1735 cm⁻¹), C-O stretching, and aromatic C-H and C=C bands.[7] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 178. Key fragments may include loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅). |

Synthesis Protocol: Fischer Esterification

The most direct and common laboratory synthesis of this compound is the Fischer esterification of 2-phenylpropionic acid with ethanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.

Causality in Experimental Design

-

Acid Catalyst (e.g., H₂SO₄): The protonation of the carboxylic acid's carbonyl oxygen by the catalyst is a critical activation step. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.

-

Excess Ethanol: Using ethanol as the solvent and reactant shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield of the desired ester.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing equilibrium to be reached in a practical timeframe.

-

Aqueous Work-up: The work-up procedure is designed to neutralize the acid catalyst and remove unreacted carboxylic acid and excess ethanol. Sodium bicarbonate solution is used for neutralization, and its basic nature converts the unreacted 2-phenylpropionic acid into its water-soluble sodium salt, facilitating its removal. The subsequent brine wash helps to break up any emulsions and remove residual water from the organic layer.

Step-by-Step Laboratory Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenylpropionic acid (15.0 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2 mL).

-

Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction and Neutralization: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless liquid.

Workflow Diagram: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is a non-negotiable step in any research or development setting. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Self-Validating Analytical System

The combination of chromatographic and spectroscopic techniques forms a self-validating system. Chromatography (GC) confirms the purity by showing a single major peak, while spectroscopy (NMR, IR, MS) confirms the structure of the compound corresponding to that peak. Any significant impurity observed in the GC trace would also manifest as extraneous signals in the spectroscopic data, providing a cross-check.

Analytical Workflow Diagram

Caption: Analytical workflow for purity and structural confirmation.

Applications in Research and Development

This compound serves as more than just a fragrance.[3] Its primary value to the scientific community lies in its role as a versatile intermediate in organic synthesis.[2]

-

Chiral Precursor: The presence of a stereocenter at the alpha-position makes it a valuable precursor for the asymmetric synthesis of more complex molecules, particularly pharmaceuticals. The separation of its enantiomers or the development of stereoselective syntheses is a key area of interest.

-

Pharmaceutical Analogs: It is a direct structural analog of the ester form of profen drugs (e.g., Ibuprofen, Ketoprofen). In drug discovery, it can be used as a starting material or a non-active control compound in the synthesis and testing of new anti-inflammatory agents or other biologically active molecules.

-

Flavor and Fragrance Research: In the flavor and fragrance industry, it is used to impart honey-like, ripe-fruit, or jasmine notes to various products.[3][4]

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. This compound is considered an irritant and requires careful handling.[8]

Table 3: GHS Hazard and Precautionary Statements

| Category | Statement | Code | Source |

|---|---|---|---|

| Hazard | Causes skin irritation | H315 | [8] |

| Hazard | Causes serious eye irritation | H319 | [8] |

| Hazard | May cause respiratory irritation | H335 | [8] |

| Precautionary | Avoid breathing fumes/mist/vapors | P261 | [8] |

| Precautionary | Wear protective gloves/eye protection | P280 | [8] |

| Precautionary | IF IN EYES: Rinse cautiously with water for several minutes | P305+P351+P338 | [8] |

| Precautionary | Store in a well-ventilated place. Keep container tightly closed | P403+P233 |[8] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[6] An emergency eye wash station and safety shower should be readily accessible.[8]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[6][8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][8] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[6][8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in an authorized facility.[8]

Conclusion

This compound (CAS 2510-99-8) is a compound of significant utility, bridging the gap between industrial applications in flavors and fragrances and its more nuanced role in advanced organic synthesis and pharmaceutical research. A comprehensive grasp of its synthesis via Fischer esterification, its detailed analytical characterization, and stringent adherence to safety protocols are fundamental for its effective and responsible use. This guide provides the foundational knowledge for researchers and developers to confidently incorporate this versatile building block into their workflows.

References

- PubChem. (n.d.). Ethyl 2-ethyl-3-phenylpropanoate. National Center for Biotechnology Information.

- Chemsrc. (2022, August 25). This compound | CAS#:2510-99-8.

- Scent.vn. (n.d.). Benzeneacetic acid, alpha-methyl-, ethyl ester (CAS 2510-99-8).

- NIST. (n.d.). (+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST Chemistry WebBook.

- The Good Scents Company. (n.d.). ethyl hydratropate, 2510-99-8.

- ResearchGate. (n.d.). A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate.

- ChemBK. (2024, April 9). This compound.

- Pharmaffiliates. (n.d.). CAS No : 2510-99-8 | Product Name : Ethyl 2-phenylpropanoate.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 2510-99-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. scent.vn [scent.vn]

- 5. ethyl hydratropate, 2510-99-8 [thegoodscentscompany.com]

- 6. This compound | CAS#:2510-99-8 | Chemsrc [chemsrc.com]

- 7. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to Ethyl 2-phenylpropanoate and Its Chemical Equivalents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenylpropanoate is a chiral ester of significant interest in the fields of organic synthesis, pharmacology, and materials science. Its utility as a versatile building block and its presence in various chemical libraries underscore the importance of a comprehensive understanding of its nomenclature. This guide provides an in-depth overview of the synonyms, identifiers, and related chemical nomenclature for Ethyl 2-phenylpropanoate, ensuring clarity and precision in scientific communication and procurement.

Core Synonyms and Chemical Identifiers

The unambiguous identification of chemical compounds is paramount in scientific research and development. Ethyl 2-phenylpropanoate is known by several names, which can vary between chemical suppliers, regulatory bodies, and historical literature. Below is a comprehensive list of its synonyms and key identifiers.

Systematic and Common Names

-

IUPAC Name: ethyl 2-phenylpropanoate[1]

-

Common Synonyms:

Chemical Abstract Service (CAS) Registry Numbers

It is crucial for researchers to recognize the primary CAS number (2510-99-8) as the most reliable identifier for this compound in databases and for regulatory purposes.

Other Identifiers

For comprehensive database searching and cross-referencing, the following identifiers are also valuable:

| Identifier Type | Identifier | Source |

| European Community (EC) Number | 219-727-1 | European Chemicals Agency (ECHA)[1] |

| ChEMBL ID | CHEMBL165835 | ChEMBL[1] |

| PubChem CID | 99643 | PubChem[1] |

| DSSTox Substance ID | DTXSID30862976 | EPA DSSTox[1] |

| NSC Number | 254979 | DTP/NCI[1][2] |

Structural Representation and Isomers

A clear understanding of the chemical structure is fundamental to identifying a compound and its potential isomers.

Molecular Structure

The relationship between the various synonyms and the core chemical structure can be visualized as follows:

Caption: Relationship between the IUPAC name and common synonyms/identifiers for Ethyl 2-phenylpropanoate.

Stereoisomerism

It is important to note that Ethyl 2-phenylpropanoate possesses a chiral center at the second carbon of the propanoate chain. Therefore, it can exist as two enantiomers:

-

(S)-ethyl 2-phenylpropanoate

-

(R)-ethyl 2-phenylpropanoate

When a specific stereoisomer is not designated, "Ethyl 2-phenylpropanoate" typically refers to the racemic mixture. Specific enantiomers may have distinct biological activities, a critical consideration in drug development. For instance, ethyl (2S)-2-phenylpropanoate is a specific stereoisomer.[8]

Related Compounds and Potential for Confusion

In chemical databases and commercial catalogs, it is possible to encounter structurally similar compounds that may be confused with Ethyl 2-phenylpropanoate. Researchers should be vigilant in verifying the chemical structure and CAS number.

| Compound Name | CAS Number | Key Differentiating Feature |

| Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 | Additional methyl group at the 2-position[9] |

| Ethyl 3-phenylpropanoate | 2021-28-5 | Phenyl group is at the 3-position |

| Diethyl(phenylacetyl)malonate | 20320-59-6 | A malonate derivative with an additional ethoxycarbonyl group[10][11][12][13] |

| Ethyl 2-ethyl-3-phenylpropanoate | 2983-36-0 | An additional ethyl group at the 2-position and the phenyl group at the 3-position[14] |

Conclusion

A thorough understanding of the various synonyms and identifiers for Ethyl 2-phenylpropanoate is essential for accurate and reproducible scientific work. This guide provides a consolidated reference to aid researchers, scientists, and drug development professionals in navigating the complexities of chemical nomenclature. By consistently using precise identifiers such as the CAS number, the scientific community can ensure clarity and avoid ambiguity in research and communication.

References

- PubChem. Benzeneacetic acid, alpha-methyl-, ethyl ester.

- PubChem. Ethyl 2-ethyl-3-phenylpropanoate.

- LookChem. Cas 20320-59-6,Diethyl(phenylacetyl)

- NIST. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. NIST Chemistry WebBook. [Link]

- AKP. China Supply BMK oil CAS 20320-59-6 Diethyl(Phenylacetyl)

- Chemsrc. Diethyl(phenylacetyl)

- ChemBK.

- Pharmaffiliates.

- Pharmaffiliates.

- PubChem. ethyl (2S)-2-phenylpropanoate.

Sources

- 1. Benzeneacetic acid, alpha-methyl-, ethyl ester | C11H14O2 | CID 99643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2510-99-8 [chemicalbook.com]

- 3. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. ethyl (2S)-2-phenylpropanoate | C11H14O2 | CID 7204861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Diethyl(phenylacetyl)malonate | 20320-59-6 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. Diethyl(phenylacetyl)malonate | CAS#:20320-59-6 | Chemsrc [chemsrc.com]

- 13. 20320-59-6 | CAS DataBase [m.chemicalbook.com]

- 14. Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Ethyl Hydratropate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydratropate, also known by its IUPAC name ethyl 2-phenylpropanoate, is an ester of hydratropic acid and ethanol.[1] With the chemical formula C₁₁H₁₄O₂, this compound is of interest in various fields, including fragrance, flavor, and as a potential building block in organic synthesis.[2] A thorough understanding of its physical properties is paramount for its effective application, quality control, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the core physical characteristics of ethyl hydratropate, complete with experimental protocols and expert insights into the rationale behind these analytical techniques.

Chemical Identity and Core Physical Properties

A foundational aspect of characterizing any chemical substance is to establish its fundamental identifiers and key physical constants. These values are crucial for everything from regulatory compliance to the design of synthetic routes and formulation strategies.

Identifiers and Molecular Structure

-

IUPAC Name: ethyl 2-phenylpropanoate[3]

-

Synonyms: Ethyl hydratropate, Ethyl 2-phenylpropionate, Hydratropic acid ethyl ester[1][3]

-

Molecular Formula: C₁₁H₁₄O₂[4]

-

Molecular Weight: 178.23 g/mol [4]

-

Appearance: Colorless to pale yellow semi-solid or liquid.[5]

The molecular structure of ethyl hydratropate consists of a benzene ring attached to a propanoate group at the second carbon, with an ethyl ester functionality. This structure imparts both aromatic and aliphatic characteristics, influencing its solubility, boiling point, and spectroscopic properties.

Summary of Key Physical Properties

The following table summarizes the key physical properties of ethyl hydratropate, providing a quick reference for laboratory applications.

| Property | Value | Conditions |

| Boiling Point | 230 °C | @ 760 mmHg |

| 122 °C | @ 20 mmHg[5] | |

| Density | 1.012 ± 0.06 g/cm³ (Predicted) | 25 °C |

| Refractive Index | 1.490 - 1.496 | @ 20 °C |

| Solubility | Insoluble in water.[6] Soluble in alcohol and oils.[6] Sparingly soluble in chloroform and slightly soluble in ethyl acetate.[5][7] | 25 °C |

| Flash Point | 93.33 °C (200 °F) | Closed Cup |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for its unambiguous identification and the elucidation of its structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of ethyl hydratropate is expected to show characteristic absorption bands corresponding to the ester and aromatic functionalities.

An available gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database confirms the expected functional groups.[3]

Expected IR Absorption Bands:

-

C=O Stretch (Ester): A strong absorption band is expected around 1735 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an ester.

-

C-O Stretch (Ester): A band in the region of 1100-1300 cm⁻¹ is anticipated, corresponding to the C-O single bond stretch of the ester.

-

C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

-

C=C Stretch (Aromatic): Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aliphatic): Absorptions for the aliphatic C-H bonds of the ethyl and methyl groups will be present just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (C₆H₅-): A multiplet in the range of 7.2-7.4 ppm, integrating to 5 hydrogens.

-

Methine Proton (-CH(CH₃)-): A quartet around 3.6-3.8 ppm, coupled to the adjacent methyl protons.

-

Methylene Protons (-O-CH₂-CH₃): A quartet around 4.1-4.3 ppm, due to coupling with the terminal methyl group of the ethyl ester.

-

Methyl Protons (-CH(CH₃)-): A doublet around 1.5 ppm, coupled to the methine proton.

-

Methyl Protons (-O-CH₂-CH₃): A triplet around 1.2-1.3 ppm, coupled to the methylene protons of the ethyl ester.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (-C=O): A signal in the range of 170-175 ppm.

-

Aromatic Carbons (C₆H₅-): Multiple signals between 125-140 ppm.

-

Methylene Carbon (-O-CH₂-): A signal around 60-65 ppm.

-

Methine Carbon (-CH(CH₃)-): A signal in the region of 45-50 ppm.

-

Aliphatic Methyl Carbons (-CH₃): Signals for the two distinct methyl groups are expected between 14-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For ethyl hydratropate, electron ionization (EI) would likely lead to fragmentation patterns that can be used for its identification.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Loss of Ethoxy Group (-OCH₂CH₃): A fragment at m/z = 133, resulting from the loss of the ethoxy radical.

-

Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z = 149.

-

Tropylium Ion: A prominent peak at m/z = 91, characteristic of compounds containing a benzyl group.

Thermal and Solid-State Properties

The thermal behavior of a compound is critical for understanding its stability, purity, and potential applications at different temperatures.

Melting Point and Thermal Analysis

Ethyl hydratropate is often described as a liquid or semi-solid at room temperature, indicating a melting point near ambient conditions.[5] Techniques like Differential Scanning Calorimetry (DSC) are invaluable for precisely determining melting points and other thermal transitions.[8][9] A typical DSC experiment involves heating a small sample at a constant rate and measuring the heat flow required to maintain the same temperature as a reference.[10][11]

Thermogravimetric Analysis (TGA) can be employed to assess the thermal stability and decomposition profile of ethyl hydratropate.[12][13] TGA measures the change in mass of a sample as a function of temperature, providing information about its volatilization and degradation temperatures.[12][13]

Crystalline Structure

To date, there is no publicly available information on the single-crystal X-ray diffraction structure of ethyl hydratropate. This is not unexpected for a compound that is often liquid at room temperature. At lower temperatures, it may crystallize, and its solid-state structure could be investigated using techniques like powder X-ray diffraction (PXRD) to identify any polymorphic forms. The absence of this data highlights an area for future research to fully characterize this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the key physical properties of ethyl hydratropate. These protocols are based on established standards to ensure accuracy and reproducibility.

Boiling Point Determination (Thiele Tube Method)

This method is a classical and reliable technique for determining the boiling point of a small amount of liquid.

Methodology:

-

Place a small amount of ethyl hydratropate into a small test tube.

-

Invert a sealed capillary tube and place it into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Place the assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the boiling point is approached, a steady stream of bubbles will emerge.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Density Measurement (Pycnometer Method)

This protocol is based on the principles outlined in ASTM D1475 for determining the density of liquids.[14]

Methodology:

-

Thoroughly clean and dry a pycnometer (specific gravity bottle).

-

Determine and record the mass of the empty pycnometer.

-

Fill the pycnometer with distilled water and equilibrate to a known temperature (e.g., 25 °C).

-

Determine and record the mass of the water-filled pycnometer.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with ethyl hydratropate and equilibrate to the same temperature.

-

Determine and record the mass of the sample-filled pycnometer.

-

Calculate the density of ethyl hydratropate using the recorded masses and the known density of water at the experimental temperature.

Caption: Pycnometer Method for Density Measurement.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.

Methodology:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Clean the prism surfaces with a suitable solvent (e.g., ethanol) and a soft lens tissue.

-

Apply a few drops of ethyl hydratropate to the prism.

-

Close the prism and allow the sample to equilibrate to the set temperature (e.g., 20 °C).

-

Adjust the light source and focus to obtain a sharp line dividing the light and dark fields.

-

Align the dividing line with the crosshairs in the eyepiece.

-

Read the refractive index from the scale.

Water Content Determination (Karl Fischer Titration)

Karl Fischer titration is the gold standard for determining the water content in organic liquids.[4][6][15]

Methodology (Volumetric):

-

Add a suitable solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual water.

-

Accurately weigh a known amount of ethyl hydratropate.

-

Inject the sample into the titration vessel.

-

Titrate with the Karl Fischer reagent until the endpoint is reached (typically detected by a persistent color change or an electrochemical sensor).

-

The volume of titrant used is directly proportional to the amount of water in the sample.

Caption: Karl Fischer Titration for Water Content.

Conclusion

This technical guide has provided a detailed examination of the physical properties of ethyl hydratropate, offering both established data and standardized protocols for their determination. For researchers and professionals in drug development and chemical synthesis, a firm grasp of these properties is essential for ensuring the quality, consistency, and efficacy of their work. While much is known about this compound, this guide also highlights areas where further research, particularly into its solid-state characteristics and quantitative solubility, would be beneficial for a more complete understanding. The provided methodologies serve as a robust starting point for any laboratory looking to work with and characterize ethyl hydratropate.

References

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.). MDPI.

- Ethyl 2-ethyl-3-phenylpropanoate. (n.d.). PubChem.

- Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. (2025). ResearchGate.

- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. (n.d.). NIST WebBook.

- 2-Propenoic acid, 3-phenyl-, ethyl ester. (n.d.). NIST WebBook.

- SOP for Operation of Karl Fischer Apparatus. (n.d.). Pharmaguideline.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Ethyl-2-phenylpropinate. (n.d.). ChemBK.

- Ethyl ester of (S)-2-(2-methyl-5-phenyl-1H-pyrrol-1-yl)-3-phenylpropionic acid. (n.d.). SpectraBase.

- (.+/-.)-2-Phenylpropanoic Acid, ethyl ester. (n.d.). NIST WebBook.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.).

- An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram.

- Application of thermogravimetric analysis method for the characterisation of products from triglycerides during biodiesel produc. (2022). Aston Publications Explorer.

- Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. (n.d.). PMC.

- Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). (n.d.). Reagecon.

- ethyl (2S)-2-phenylpropanoate. (n.d.). PubChem.

- This compound (C11H14O2). (n.d.). PubChemLite.

- This compound. (n.d.). ChemBK.

- ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. (n.d.). MaTestLab.

Sources

- 1. (.+/-.)-2-Phenylpropanoic Acid, ethyl ester [webbook.nist.gov]

- 2. This compound | 2510-99-8 [chemicalbook.com]

- 3. Ethyl 2-methyl-3-phenylpropanoate | C12H16O2 | CID 562367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 2-ethyl-3-phenylpropanoate | C13H18O2 | CID 62469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. setaramsolutions.com [setaramsolutions.com]

- 12. researchgate.net [researchgate.net]

- 13. publications.aston.ac.uk [publications.aston.ac.uk]

- 14. Ethyl Esters - Explore the Science & Experts | ideXlab [idexlab.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-phenylpropionate for Researchers and Drug Development Professionals

Ethyl 2-phenylpropionate (CAS No: 2510-99-8, Molecular Formula: C₁₁H₁₄O₂) is a key chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals. A comprehensive understanding of its spectroscopic properties is paramount for its accurate identification, quality control, and for tracking its transformations in chemical reactions. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the structural nuances of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are consistent with the assigned structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.35 - 7.20 | Multiplet | 5H | - | Ar-H |

| 4.10 | Quartet | 2H | 7.1 | -O-CH₂-CH₃ |

| 3.68 | Quartet | 1H | 7.2 | -CH(Ph)-CH₃ |

| 1.47 | Doublet | 3H | 7.2 | -CH(Ph)-CH₃ |

| 1.18 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |

Interpretation of the ¹H NMR Spectrum:

The aromatic protons on the phenyl ring appear as a complex multiplet between 7.20 and 7.35 ppm, integrating to five protons. The quartet at 4.10 ppm is characteristic of the methylene protons (-O-CH₂-) of the ethyl ester group, which are coupled to the adjacent methyl protons. The methine proton (-CH(Ph)-) at 3.68 ppm appears as a quartet due to coupling with the neighboring methyl group. The doublet at 1.47 ppm corresponds to the methyl protons (-CH₃) attached to the chiral center, coupled to the methine proton. Finally, the triplet at 1.18 ppm represents the terminal methyl protons of the ethyl group, coupled to the methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.4 | C=O (Ester) |

| 140.9 | Ar-C (Quaternary) |

| 128.6 | Ar-CH |

| 127.8 | Ar-CH |

| 127.2 | Ar-CH |

| 60.7 | -O-CH₂- |

| 45.6 | -CH(Ph)- |

| 18.7 | -CH(Ph)-CH₃ |

| 14.1 | -O-CH₂-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ester group is the most downfield signal, appearing at 174.4 ppm. The quaternary aromatic carbon directly attached to the propionate moiety is observed at 140.9 ppm. The signals for the protonated aromatic carbons appear in the range of 127.2 to 128.6 ppm. The carbon of the methylene group in the ethyl ester (-O-CH₂-) is found at 60.7 ppm. The methine carbon of the propionate backbone (-CH(Ph)-) resonates at 45.6 ppm. The two methyl carbons, one from the propionate side chain and one from the ethyl ester, are observed at 18.7 ppm and 14.1 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The data presented here is sourced from the NIST WebBook.[1]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (Ester) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1210 | Strong | C-O stretch (Ester) |

| ~1600, 1495 | Medium-Weak | C=C stretch (Aromatic ring) |

Interpretation of the IR Spectrum:

The most prominent feature in the IR spectrum is the strong absorption band at approximately 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of the aromatic ring is confirmed by the C-H stretching vibrations around 3030 cm⁻¹ and the C=C stretching bands at approximately 1600 and 1495 cm⁻¹. The aliphatic C-H stretching of the ethyl and methyl groups is observed around 2980 cm⁻¹. A strong band around 1210 cm⁻¹ corresponds to the C-O stretching vibration of the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Table 4: Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 105 | [M - OCH₂CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of the Mass Spectrum:

The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z = 178, corresponding to its molecular weight. A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the ethoxy radical (•OCH₂CH₃) would lead to the formation of a stable acylium ion at m/z 105. Further fragmentation of the acylium ion can occur. Another significant fragmentation pathway involves the formation of the tropylium ion at m/z 91, a common and stable fragment for compounds containing a benzyl group. The presence of a peak at m/z 77 would indicate the phenyl cation.

Experimental Protocols

The spectroscopic data presented in this guide are based on standard analytical techniques. Below are generalized protocols for acquiring such data.

NMR Spectroscopy Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay are typically necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopy Acquisition

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, and then the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Acquisition

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and key fragment ions.

Structural and Fragmentation Diagrams

The following diagrams illustrate the structure of this compound and a plausible mass spectral fragmentation pathway.

Caption: Molecular structure of this compound.

Caption: Proposed mass spectral fragmentation of this compound.

References

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

- National Institute of Standards and Technology. NIST Chemistry WebBook. [Link][1]

Sources

Biological activity of 2-phenylpropionic acid ethyl ester

An In-Depth Technical Guide to the Biological Activity of 2-Phenylpropionic Acid Ethyl Ester

Authored by a Senior Application Scientist

Abstract

2-Phenylpropionic acid ethyl ester is a compound of significant interest, primarily serving as a prodrug to its active metabolite, 2-phenylpropionic acid (hydratropic acid). This guide provides a comprehensive technical overview of its biological activity, focusing on the underlying mechanisms, metabolic fate, and the experimental methodologies required for its characterization. We will delve into its primary anti-inflammatory properties mediated by cyclooxygenase (COX) inhibition, explore potential secondary activities such as antimicrobial effects, and present detailed protocols for both in vitro and in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound and its therapeutic potential.

Introduction: The Prodrug Concept and Metabolic Activation

2-Phenylpropionic acid ethyl ester belongs to the arylpropionic acid class of molecules. In its esterified form, its biological activity is minimal. The true pharmacological potential is unlocked upon in vivo hydrolysis, a rapid process that converts the ester into its parent, 2-phenylpropionic acid[1]. This metabolic conversion is fundamental to its function, positioning the ethyl ester as a prodrug that enhances pharmacokinetic properties such as membrane permeability before releasing the active acidic moiety.

Once hydrolyzed, 2-phenylpropionic acid undergoes further metabolic activation through two primary pathways: acyl glucuronidation and acyl-CoA formation.[2][3] These pathways generate reactive metabolites that can form covalent adducts with proteins, a phenomenon implicated in both the therapeutic action and potential toxicity of many carboxylic acid-containing drugs.[2][3] Studies have shown that the formation of 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) is a more significant contributor to protein binding in vivo than the corresponding acyl glucuronide, with the CoA thioester exhibiting approximately 70-fold greater reactivity with glutathione.[3] Understanding this bioactivation is critical for interpreting its biological effects and safety profile.

Caption: Metabolic pathway of 2-phenylpropionic acid ethyl ester.

Primary Biological Activity: Anti-inflammatory Effects via COX Inhibition

The principal mechanism of action for 2-phenylpropionic acid, and by extension its ethyl ester prodrug, is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5][6]

-

COX-1 is a constitutive enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.[6][7]

Derivatives of 2-phenylpropionic acid have demonstrated potent inhibitory activity against both COX-1 and COX-2, with some compounds showing efficacy comparable to or greater than ibuprofen.[8][9] The therapeutic anti-inflammatory effect is largely attributed to the inhibition of COX-2, while the common side effects of non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal distress, are linked to the inhibition of COX-1. Therefore, the COX-1/COX-2 selectivity profile is a critical parameter in drug development.

Caption: Inhibition of the COX pathway by 2-phenylpropionic acid.

Quantitative Data: COX Inhibition by Phenylpropionic Acid Derivatives

The following table summarizes the inhibitory concentrations (IC₅₀) for representative phenylpropionic acid derivatives against COX-1 and COX-2, providing a quantitative basis for their anti-inflammatory potential.

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference |

| MAK01 (Derivative) | COX-1 | 314 | [5][10] |

| MAK01 (Derivative) | COX-2 | 130 | [5][10] |

| Asarone (Phenylpropanoid) | COX-1 | >100 | [11] |

| Asarone (Phenylpropanoid) | COX-2 | >100 (64.39% inhibition at 100 µg/mL) | [11] |

Note: Data for the specific ethyl ester is limited; values from structurally similar derivatives are presented to illustrate the class activity.

Secondary Biological Activity: Antimicrobial Properties

Beyond anti-inflammatory action, various phenylpropanoids and their derivatives have demonstrated notable antimicrobial activity.[12][13] Studies on novel 2-phenylpropionic acid derivatives have revealed promising antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the antibiotic chloramphenicol.[8][9]

The proposed mechanism for the antimicrobial action of phenolic acid esters involves their lipophilic nature. The addition of an alkyl ester group reduces the polarity of the parent acid, which may facilitate its passage through the lipophilic cell walls of microorganisms, thereby enhancing its disruptive effect.[14] This dual-action potential—combining anti-inflammatory and antibacterial effects—makes these compounds attractive candidates for development, particularly for treating infections with an inflammatory component.[8]

Experimental Protocols for Investigating Biological Activity

To rigorously characterize the biological activity of 2-phenylpropionic acid ethyl ester, a combination of in vitro and in vivo assays is required.

In Vitro Protocol: Cyclooxygenase (COX-1/COX-2) Inhibitory Assay

Principle: This colorimetric assay measures the peroxidase component of COX enzymes. The reaction between PGG₂, formed from arachidonic acid by the cyclooxygenase activity, and the chromogenic substrate N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is quantified. An inhibitor will reduce the amount of PGG₂ produced, leading to a lower colorimetric signal.[5]

Methodology:

-

Enzyme Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Reagent Preparation:

-

Prepare a cofactor solution containing L-epinephrine, hematin, and glutathione in the reaction buffer.

-

Prepare the arachidonic acid substrate solution.

-

Prepare the colorimetric substrate solution (TMPD).

-

Dissolve the test compound (2-phenylpropionic acid) and reference standards (e.g., Ibuprofen, Celecoxib) in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the reaction buffer, 10 µL of the enzyme solution, and 10 µL of the cofactor solution.

-

Add 10 µL of the test compound dilution or reference standard.

-

Incubate the plate at 37°C for 5-10 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of the arachidonic acid substrate.

-

Immediately add 10 µL of the TMPD solution.

-

Measure the absorbance at 590-620 nm every minute for 5-10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration.

-

Determine the percentage of inhibition relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[15]

-

In Vivo Protocol: Carrageenan-Induced Paw Edema Model

Principle: This is a standard preclinical model for evaluating the acute anti-inflammatory activity of pharmacological agents. Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory efficacy.[7][16]

Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions.

-

Grouping and Dosing:

-

Divide animals into groups (n=6-8 per group):

-

Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)

-

Group II: Reference Standard (e.g., Diclofenac, 25 mg/kg, p.o.)

-

Group III-V: Test Compound (2-phenylpropionic acid ethyl ester at various doses, e.g., 10, 20, 40 mg/kg, p.o.).[7]

-

-

Administer the respective treatments orally 1 hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

-

Data Analysis:

-

Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group using the formula:

-

% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

Caption: Experimental workflow for the in vivo paw edema assay.

Conclusion and Future Directions

2-Phenylpropionic acid ethyl ester is a classic prodrug whose biological significance is realized through its active metabolite, 2-phenylpropionic acid. Its primary anti-inflammatory activity, mediated by the well-understood mechanism of COX inhibition, establishes its place within the broader family of NSAIDs. Furthermore, emerging evidence of antimicrobial properties suggests a potential for developing dual-action therapeutics.

Future research should focus on synthesizing novel derivatives with improved COX-2 selectivity to minimize gastrointestinal side effects. The exploration of hybrid molecules that conjugate the 2-phenylpropionic acid scaffold with other pharmacophores could yield compounds with enhanced or novel activities, such as combined anti-inflammatory and potent antibacterial agents. A thorough investigation into the toxicology of the reactive acyl-CoA and glucuronide metabolites is also essential for the development of safer drug candidates in this class.

References

- Title: In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat Source: Journal of Pharmacology and Experimental Therapeutics URL:[Link]

- Title: Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites Source: PubMed URL:[Link]

- Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: PubMed URL:[Link]

- Title: 2-phenylpropionic acid - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

- Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Title: Structure of 2-Propenoic acid ,3-phenyl-,methyl ester , (E) with 7.744...

- Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: National Institutes of Health (NIH) URL:[Link]

- Title: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents Source: ResearchG

- Title: (+/-)-2-Phenylpropanoic Acid, ethyl ester Source: NIST WebBook URL:[Link]

- Title: 2-Propynoic acid, 3-phenyl-, ethyl ester Source: PubChem URL:[Link]

- Title: A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils Source: National Institutes of Health (NIH) URL:[Link]

- Title: Antimicrobial properties of phenolic acid alkyl esters Source: ResearchG

- Title: A review on anti-inflammatory activity of phenylpropanoids found in essential oils Source: PubMed URL:[Link]

- Title: Metabolic activation routes of (R)- and (S)-2-phenylpropionic acid by...

- Title: Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid Source: MDPI URL:[Link]

- Title: (PDF) Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)

- Title: The inhibitory effect of propolis and caffeic acid phenethyl ester on cyclooxygenase activity in J774 macrophages Source: PubMed URL:[Link]

- Title: 2-Phenylpropionic acid Source: PubChem URL:[Link]

- Title: Preparation method for 2-phenylpropionic acid Source: Google Patents URL

- Title: Future Antimicrobials: Natural and Functionalized Phenolics Source: MDPI URL:[Link]

- Title: Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv

- Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: IJPPR URL:[Link]

- Title: Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites Source: The American Journal of Physiology URL:[Link]

- Title: Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries Source: PubMed URL:[Link]

- Title: Synergistic effect of phenylpropanoids and flavonoids with antibiotics against Gram-positive and Gram-negative bacterial strains Source: National Institutes of Health (NIH) URL:[Link]

- Title: 1-[2(R)-(2-amino-2-methylpropionylamino)-3-(1H-indol-3-yl)propionyl]- 3-benzylpiperidine-3(S)-carboxylic acid ethyl ester (L-163,540): a potent, orally bioavailable, and short-duration growth hormone secretagogue Source: PubMed URL:[Link]

- Title: Preparation method of 2-phenylpropionic acid Source: Google Patents URL

- Title: Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries Source: ResearchG

- Title: Antioxidants reduce cyclooxygenase-2 expression, prostaglandin production, and proliferation in colorectal cancer cells Source: PubMed URL:[Link]

- Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl) Source: PubMed URL:[Link]

- Title: 2-Phenylpropionic acid ethyl ester Source: Amerigo Scientific URL:[Link]

- Title: Esterification of phenylacetic and 2-phenylpropionic acids by mycelium-bound carboxylesterases Source: ResearchG

- Title: Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling Source: MDPI URL:[Link]

- Title: Chemopreventive effects of NSAIDs as inhibitors of cyclooxygenase-2 and inducers of apoptosis in experimental lung carcinogenesis Source: PubMed URL:[Link]

- Title: An in vitro Assay to Probe the Formation of Biomolecular Condens

- Title: 2-Propenoic acid, 3-phenyl-, ethyl ester Source: NIST WebBook URL:[Link]

Sources

- 1. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo mechanistic studies on the metabolic activation of 2-phenylpropionic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemopreventive effects of NSAIDs as inhibitors of cyclooxygenase-2 and inducers of apoptosis in experimental lung carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Abstract

Ethyl 2-phenylpropionate and its structurally related analogs represent a cornerstone class of intermediates in modern organic synthesis. Their primary utility lies in providing the core chiral scaffold for the 2-arylpropionic acids, a blockbuster family of non-steroidal anti-inflammatory drugs (NSAIDs) commonly known as "profens". This technical guide delves into the principal synthetic applications of this compound, with a focused exploration of the strategies employed to leverage this building block for the production of enantiomerically pure active pharmaceutical ingredients (APIs). We will examine both classical resolution techniques and modern asymmetric synthesis, providing field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and a comparative analysis of various methodologies.

Introduction: The Significance of the 2-Arylpropionate Scaffold

This compound is a simple ester, yet its structure contains the essential α-chiral center that is fundamental to the biological activity of numerous pharmaceuticals.[1][2] The most prominent application of this scaffold is in the synthesis of profens, such as Ibuprofen, Naproxen, and Ketoprofen.[3][4][5] These drugs function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[2]

Crucially, the therapeutic effect is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is significantly less active and can contribute to unwanted side effects.[3][6][7] Although the human body can convert the (R)-enantiomer to the active (S)-form through a process called metabolic chiral inversion, the direct synthesis or resolution of the (S)-enantiomer is a primary goal in pharmaceutical manufacturing to ensure potency, reduce drug load, and improve the therapeutic index.[7] Consequently, synthetic routes starting from or passing through intermediates like this compound are of paramount importance.

Core Application: Synthesis of Enantiopure (S)-2-Arylpropionic Acids

The central challenge in synthesizing profens is the efficient and precise construction of the stereogenic center. Ethyl 2-arylpropionates are ideal substrates for enzymatic kinetic resolution, a powerful technique for separating enantiomers.

Biocatalytic Kinetic Resolution: A Field-Proven Strategy

Kinetic resolution exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this context, enzymes—particularly lipases and esterases—are highly effective biocatalysts for the enantioselective hydrolysis of racemic ethyl 2-arylpropionates.[8][9] The enzyme selectively recognizes and hydrolyzes one ester enantiomer (typically the precursor to the desired (S)-acid) at a much faster rate than the other, allowing for the separation of the resulting (S)-acid from the unreacted (R)-ester.

The causality behind this choice is the exquisite stereoselectivity of enzymes like Candida antarctica Lipase B (CaLB) or thermostable esterases, which can achieve very high enantiomeric excess (ee) under mild, environmentally benign conditions.[6][10] The use of whole-cell catalysts is also emerging as an economical and stable alternative to purified enzymes.[8][9]

Caption: Workflow for Biocatalytic Kinetic Resolution.

Experimental Protocol 1: Enzymatic Hydrolysis of Racemic Ibuprofen Ethyl Ester

This protocol is adapted from methodologies described for thermostable esterases, which provide high enantioselectivity.[10]

-

Reaction Setup:

-

Prepare a buffered reaction medium consisting of an ionic liquid and buffer (e.g., 30% [OmPy][BF₄] in 70% phosphate buffer, pH 5.5) to enhance enzyme stability and selectivity.[10]

-

In a temperature-controlled vessel, dissolve racemic ibuprofen ethyl ester to a final concentration of 150 mM.

-

Add the thermostable esterase (e.g., EST10) to a concentration of 15 mg/mL.[10]

-

-

Reaction Execution:

-

Maintain the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C for EST10) with constant stirring.[10]

-

Monitor the reaction progress by periodically taking aliquots and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion (X) and the enantiomeric excess of the product (eeₚ).

-

-

Work-up and Purification:

-

Once the optimal conversion is reached (typically around 47% to maximize yield and ee), terminate the reaction by acidifying the mixture with 1 M HCl to pH ~2.

-